REACTION_CXSMILES
|
I[C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([N+:12]([O-:14])=[O:13])[CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].B(O)(O)[C:16]1[CH:17]=[CH:18][C:19]([CH3:22])=[CH:20][CH:21]=1.C(=O)([O-])[O-].[Cs+].[Cs+]>C1(C)C=CC=CC=1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:22][C:19]1[CH:20]=[CH:21][C:16]([C:2]2[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:3]=2)=[CH:17][CH:18]=1 |f:2.3.4,^1:42,44,63,82|
|
Name
|
|
Quantity
|
7.76 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
3.94 g
|
Type
|
reactant
|
Smiles
|
B(C=1C=CC(=CC1)C)(O)O
|
Name
|
cesium carbonate
|
Quantity
|
9.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
576 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
7.8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
860 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture was purged with nitrogen
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated
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Type
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TEMPERATURE
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Details
|
to reflux for 3 days
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Duration
|
3 d
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
CUSTOM
|
Details
|
to afford a white solid
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C=C1)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |